2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 1202885-72-0
Cat. No.: VC0176461
Molecular Formula: C10H11ClN4O
Molecular Weight: 238.675
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1202885-72-0 |
|---|---|
| Molecular Formula | C10H11ClN4O |
| Molecular Weight | 238.675 |
| IUPAC Name | 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
| Standard InChI | InChI=1S/C10H11ClN4O/c11-10-13-8-7(1-2-12-8)9(14-10)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14) |
| Standard InChI Key | ZDAFERBEWASSAV-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC(=NC3=C2C=CN3)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identity
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine consists of a bicyclic pyrrolo[2,3-d]pyrimidine scaffold with strategic functional group placements. The compound has the following key identifiers:
| Property | Value |
|---|---|
| CAS Number | 1202885-72-0 |
| Molecular Formula | C₁₀H₁₁ClN₄O |
| Molecular Weight | 238.675 g/mol |
| IUPAC Name | 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
| SMILES Notation | C1COCCN1C2=NC(=NC3=C2C=CN3)Cl |
The structure features several key components that contribute to its chemical and biological properties:
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A pyrrolo[2,3-d]pyrimidine core (bicyclic heterocycle)
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A chlorine atom at position 2 of the pyrimidine ring
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A morpholine group connected at position 4 of the pyrimidine ring
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A hydrogen at position 7 of the pyrrole ring (hence the 7H designation)
Physical Properties
Based on comparative analysis with similar compounds in the pyrrolo[2,3-d]pyrimidine class, this compound is expected to exhibit the following physical properties:
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Appearance: White to off-white crystalline solid
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Solubility: Poorly soluble in water, but soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol
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Stability: Generally stable under standard laboratory conditions, with minimal degradation over extended storage periods
Chemical Reactivity
The compound exhibits several characteristic reaction patterns based on its functional groups:
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Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines, thiols, and alcohols.
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Electrophilic Substitution: The pyrrole ring can undergo electrophilic aromatic substitution reactions, particularly at positions 5 and 6, enabling further functionalization .
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N-H Reactivity: The N-H group at position 7 can participate in alkylation or acylation reactions, providing another site for structural modifications.
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. The general synthetic approach includes the following key steps:
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Formation of the Pyrrolo[2,3-d]pyrimidine Core: This initial step involves the cyclization of appropriate precursors under controlled conditions to form the basic bicyclic skeleton.
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Chlorination at C-2: Introduction of the chlorine atom at position 2 is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Morpholine Introduction: The morpholine group is incorporated through nucleophilic substitution reactions, where a suitable leaving group at position 4 is replaced by the morpholine moiety.
Specific Synthetic Methods
A detailed examination of the literature reveals several viable synthetic routes:
Method A: Sequential Functionalization
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Starting with 2,4-dichloropyrrolo[2,3-d]pyrimidine
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Selective nucleophilic substitution at position 4 with morpholine
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Purification by column chromatography or recrystallization
Method B: Building Block Approach
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Construction of an appropriately functionalized pyrimidine ring
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Cyclization to form the pyrrole ring
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Introduction of the chloro and morpholino substituents at the desired positions
The synthesis is characterized by moderate to high yields, with careful control of reaction conditions to minimize side products and ensure regioselectivity .
Biological Activity and Mechanisms of Action
Kinase Inhibition Profile
Compounds containing the pyrrolo[2,3-d]pyrimidine scaffold, including 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, often exhibit significant activity as kinase inhibitors. Based on structural similarities with compounds described in the literature, this compound may interact with several kinase targets :
| Potential Kinase Target | Mechanism | Biological Significance |
|---|---|---|
| Protein Kinase B (PKB/Akt) | ATP-competitive inhibition | Critical for cell growth and survival pathways |
| DNA-dependent Protein Kinase | Inhibition of catalytic activity | Involved in DNA repair mechanisms |
| LRRK2 (Leucine-rich repeat kinase 2) | Binding to ATP pocket | Implicated in Parkinson's disease |
| Calcium-dependent Protein Kinases | Competitive inhibition | Important in malaria parasites (P. falciparum) |
The primary mechanism appears to involve the compound binding to the ATP-binding pocket of these enzymes, preventing ATP binding and subsequent phosphorylation of downstream substrates .
Structure-Activity Relationships
Several structural features contribute to the biological activity of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine:
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The Pyrrolo[2,3-d]pyrimidine Core: This scaffold is crucial for fitting into the ATP-binding pocket of target kinases and establishing key hydrogen bond interactions with the hinge region .
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Chlorine at Position 2: This substituent can enhance binding affinity through halogen bonding and hydrophobic interactions with specific residues in the binding pocket .
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Morpholine Group at Position 4: The morpholine moiety typically:
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Improves solubility and bioavailability
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Forms hydrogen bonds with specific amino acid residues
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Provides favorable electronic properties for binding interactions
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Studies on related compounds suggest that modifications at position 7 (currently occupied by a hydrogen atom) could significantly alter the compound's activity profile and selectivity.
Comparative Analysis with Related Compounds
Structural Analogues
A comparative analysis with structurally related compounds provides valuable insights into the potential properties and activities of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine:
Structure-Based Design Implications
The comparison with JH-II-127 (a structurally related compound with demonstrated LRRK2 inhibitory activity) suggests potential design strategies for enhancing the biological activity of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine :
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Introduction of additional hydrogen bond donors/acceptors at strategic positions
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Incorporation of substituents that can access additional binding pockets
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Modification of the morpholine ring to optimize interactions with specific target residues
These modifications could potentially enhance potency, selectivity, and pharmacokinetic properties.
Physicochemical and ADME Properties
Drug-Likeness Assessment
Analysis of the structural features of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine suggests the following physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties:
| Property | Expected Characteristics | Relevance to Drug Development |
|---|---|---|
| Lipophilicity (LogP) | Moderate (~2-3, estimated) | Balanced membrane permeability and aqueous solubility |
| Polar Surface Area | Moderate | Influences membrane permeability and oral absorption |
| H-bond Donors | 1 (N-H at position 7) | Contributes to target binding and solubility |
| H-bond Acceptors | 5 (N and O atoms) | Affects solubility and target interactions |
| Metabolism | Potential sites: N-dealkylation, N-oxidation | Influences drug half-life and clearance |
| Distribution | Moderate tissue distribution expected | Affects therapeutic efficacy and potential toxicity |
Solubility and Formulation Considerations
The moderate water solubility of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine presents challenges for pharmaceutical formulation that might be addressed through:
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Salt formation to enhance aqueous solubility
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Use of co-solvents or surfactants in liquid formulations
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Exploration of prodrug approaches to improve pharmacokinetic properties
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Development of nanoparticle or liposomal delivery systems
Current Research and Future Directions
Recent Advances
Research involving pyrrolo[2,3-d]pyrimidine derivatives has made significant progress in recent years:
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Development of highly selective kinase inhibitors with improved pharmacokinetic properties
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Elucidation of crystal structures of protein-ligand complexes, providing insights for structure-based drug design
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Optimization of synthetic routes for more efficient and scalable production
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Identification of novel biological targets and therapeutic applications
Future Research Opportunities
Several promising research directions could further enhance the understanding and utility of 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine:
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Advanced Structure-Activity Relationship Studies: Systematic exploration of substitutions at various positions to optimize activity and selectivity.
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Metabolism and Pharmacokinetic Investigations: Detailed studies of metabolic pathways and strategies to improve oral bioavailability.
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Combination Therapy Approaches: Investigation of synergistic effects with other therapeutic agents in relevant disease models.
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Target Identification and Validation: Proteomics-based approaches to identify novel protein targets beyond the currently known kinases.
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Development of Biomarkers: Identification of biomarkers to facilitate clinical translation and patient selection strategies.
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